1-propyl-1H-pyrazol-5-amine
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Overview
Description
Synthesis Analysis The synthesis of 1H-pyrazol-5-amines, including variants like 1-propyl-1H-pyrazol-5-amine, can be achieved through various methods, including microwave-mediated synthesis which provides products in a matter of minutes with minimal purification required. This method tolerates a wide range of functional groups and can be performed on different scales, indicating its versatility and efficiency for producing 1H-pyrazol-5-amines (Everson et al., 2019).
Molecular Structure Analysis The structural characteristics of pyrazole derivatives, including 1-propyl-1H-pyrazol-5-amine, have been extensively studied through methods like X-Ray crystallography. These studies reveal detailed information about molecular geometry, crystal packing, and non-covalent interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Titi et al., 2020).
Chemical Reactions and Properties 1-Propyl-1H-pyrazol-5-amine participates in chemodivergent reactions, including multicomponent domino reactions in aqueous media, leading to densely functionalized molecules. These reactions are catalyzed by substances like L-proline and result in the creation of multiple bonds (C–C, C–N, CN, and C–O), demonstrating the compound’s reactivity and potential for generating complex structures (Prasanna et al., 2013).
Physical Properties Analysis The physical properties of 1-propyl-1H-pyrazol-5-amine and its derivatives, including solubility, melting point, and crystal structure, are important for their application in synthetic chemistry. Studies employing techniques like density functional theory (DFT) and X-ray diffraction provide insights into these properties, aiding in the optimization of synthesis and application processes (Wen et al., 2023).
Chemical Properties Analysis The chemical properties of 1-propyl-1H-pyrazol-5-amine, including reactivity, stability, and interaction with other molecules, are pivotal for its application in the synthesis of novel compounds. Studies highlight its involvement in various reactions, such as C-H amination, indicating its utility in organic synthesis and potential in drug development (Wu et al., 2014).
Scientific Research Applications
Organic and Medicinal Synthesis
- Field : Organic Chemistry and Medicinal Chemistry .
- Application : 5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
- Methods : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : These compounds have been synthesized via a wide variety of approaches and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Reaction with Oxazoles
- Field : Organic Chemistry .
- Application : 5-amino-pyrazoles, which contain an amidine fragment, can react with oxazoles .
- Methods : The reaction is carried out in THF and in the presence of the Et3N as a base catalyst .
- Results : The specific outcomes of this reaction were not detailed in the source .
Two-component Reactions
- Field : Organic Chemistry .
- Application : 5-amino-pyrazoles can react with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .
- Methods : The reaction is carried out in an aqueous HCl solution .
- Results : The reaction produces 5-amino-4-hydroxyiminopyrazoles and diazene compounds .
Synthesis of Imidazole Containing Compounds
- Field : Organic Chemistry .
- Application : 5-Amino-pyrazoles are used in the synthesis of imidazole containing compounds .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Synthesis of Green Primary Explosives
- Field : Materials Science .
- Application : 5-Amino-pyrazoles are used in the synthesis of green primary explosives .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Several of the new organic salts exhibit detonation and other properties that compete with, or exceed the performance of those of HMX .
Synthesis of Imidazole Containing Compounds
- Field : Organic Chemistry .
- Application : 5-Amino-pyrazoles are used in the synthesis of imidazole containing compounds .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Synthesis of Green Primary Explosives
- Field : Materials Science .
- Application : 5-Amino-pyrazoles are used in the synthesis of green primary explosives .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Several of the new organic salts exhibit detonation and other properties that compete with, or exceed the performance of those of HMX .
Safety And Hazards
The safety data sheet for “1-propyl-1H-pyrazol-5-amine” indicates that it should be stored in a well-ventilated place and kept tightly closed . It also suggests that contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling the compound .
properties
IUPAC Name |
2-propylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRZPQAAUXRYDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360158 |
Source
|
Record name | 1-propyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-pyrazol-5-amine | |
CAS RN |
3524-15-0 |
Source
|
Record name | 1-propyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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